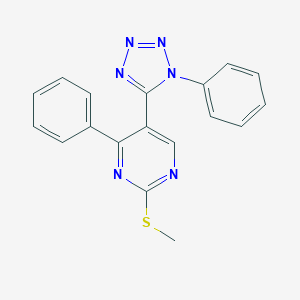
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, also known as MPTP, is a chemical compound that is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP is also used as a tool in the study of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a prodrug that is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and the depletion of ATP. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide also induces oxidative stress and inflammation in the brain, which contribute to the degeneration of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it an ideal tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a potent toxin that can be dangerous to handle, and its use in animal experiments requires strict safety precautions.
Direcciones Futuras
There are many future directions for research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of Parkinson's disease and other neurological disorders. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease's pathophysiology and symptoms. Another direction is to develop new treatments for Parkinson's disease that target the mechanisms of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced neurotoxicity. Finally, researchers could investigate the use of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, or methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a valuable tool in the study of Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. Future research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of neurological disorders could lead to new treatments and a better understanding of these diseases' pathophysiology.
Métodos De Síntesis
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is synthesized by the reaction of 2-mercaptopyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of methyl iodide. The reaction yields methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Aplicaciones Científicas De Investigación
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. Therefore, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology, develop new treatments, and test the efficacy of drugs.
Propiedades
Nombre del producto |
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide |
|---|---|
Fórmula molecular |
C18H14N6S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6S/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
MYKJRHNFVAHXOX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)


![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)